(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic organic compound with a norbornane-like framework (bicyclo[2.2.1]heptane). Its molecular formula is C₁₂H₁₈FNO₄, and it has a molecular weight of 259.27 g/mol . Key structural features include:
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.
- A fluorine substituent at position 6 of the bicyclic system.
- A carboxylic acid moiety at position 3.
Properties
Molecular Formula |
C12H18FNO4 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
(1S,3S,4R,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7-,8-,9-/m0/s1 |
InChI Key |
PMCISSGWBZOERM-JBDRJPRFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)C[C@@H]2F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Bicyclic Framework Construction
The azabicyclo[2.2.1]heptane system is typically synthesized via intramolecular cyclization of appropriately functionalized precursors. A common method involves the use of a diene and dienophile in a Diels-Alder reaction, followed by ring-closing maneuvers.
Example Procedure from Patent WO2014140075A1:
- Starting Material : A piperidine derivative with a pendant alkene and protected amine.
- Cyclization : Treatment with a Lewis acid (e.g., BF₃·OEt₂) induces intramolecular Diels-Alder cyclization to form the bicyclic core.
- Intermediate Isolation : The product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes) to yield the bicyclo[2.2.1]heptane intermediate.
Key Reaction Conditions:
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Temperature | 0°C to room temperature |
| Yield | 65–75% |
Stereoselective Fluorination at C6
Introducing fluorine at the bridgehead position (C6) requires precise control to achieve the desired (6S) configuration. Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed.
- Substrate : Bicyclo[2.2.1]heptane intermediate with a hydroxyl or leaving group at C6.
- Reagent : NFSI (1.2 equiv) in acetonitrile.
- Conditions : Stir at 40°C for 12 hours under argon.
- Workup : Quench with aqueous NaHCO₃, extract with DCM, and concentrate.
- Purification : Reversed-phase HPLC (C18 column, methanol/water gradient) yields the fluorinated product.
Challenges:
- Competing elimination reactions necessitate mild conditions.
- Stereochemical outcome depends on the precursor’s configuration and fluorinating agent.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the secondary amine during subsequent reactions. Standard Boc protection involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
- Substrate : Azabicycloheptane intermediate with free amine.
- Reagents : Boc₂O (1.5 equiv), triethylamine (2.0 equiv).
- Solvent : Tetrahydrofuran (THF).
- Conditions : Stir at room temperature for 6 hours.
- Workup : Dilute with ethyl acetate, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate.
Yield: 85–90% after column chromatography (hexanes/ethyl acetate).
Oxidation to Carboxylic Acid at C3
The carboxylic acid moiety is installed via oxidation of a primary alcohol or hydrolysis of an ester/nitrile group.
Oxidation of Alcohol to Carboxylic Acid:
- Substrate : C3 alcohol derivative.
- Reagents : Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ in acidic conditions.
- Solvent : Acetone/water mixture.
- Conditions : Stir at 0°C for 2 hours.
- Workup : Neutralize with NaHCO₃, extract with DCM, and purify via HPLC.
Alternative Route – Nitrile Hydrolysis:
- Substrate : C3 nitrile.
- Reagents : H₂SO₄ (conc.), heat at 100°C for 8 hours.
- Yield : 70–80% after neutralization and extraction.
Resolution of Racemic Mixtures
The racemic intermediate reported in source necessitates enantiomeric resolution to obtain the desired (1S,3S,4R,6S) isomer.
Chiral Resolution Methods:
- Diastereomeric Salt Formation : React the racemic acid with a chiral amine (e.g., cinchonidine) and separate via crystallization.
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/ethanol mobile phase.
Characterization and Analytical Data
Critical analytical data for the final compound include:
- Molecular Formula : C₁₂H₁₈FNO₄
- Molecular Weight : 259.27 g/mol
- SMILES : O=C(C1N(C(OC(C)(C)C)=O)[C@@]2([H])C(F)C[C@]1([H])C2)O
- HPLC : ≥98% purity (C18 column, 254 nm).
- LC-MS : [M+H]⁺ = 260.1 m/z.
Applications in Drug Discovery
The target compound serves as a key intermediate in synthesizing cathepsin C inhibitors, as disclosed in WO2014140075A1. These inhibitors are investigated for treating respiratory diseases (e.g., COPD) and inflammatory disorders.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.
Scientific Research Applications
(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the bicyclic structure provides rigidity and specificity. The Boc group protects the amine functionality, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Differences and Implications
Bicyclic Framework: The norbornane-like [2.2.1] system (target compound) has higher ring strain compared to the larger [2.2.2] or smaller [3.1.0] systems. Strain influences reactivity and conformational stability in drug design . The oxa bridge in [4.1.0] (CAS 1955485-23-0) introduces polarity but reduces metabolic stability .
Substituent Effects: Fluorine (target compound) and trifluoromethyl (CAS 1060742-24-6) groups enhance electronegativity and lipophilicity, impacting membrane permeability .
Hazard Profiles: The [2.2.2]octane analog (CAS 2410984-39-1) exhibits acute oral toxicity (H302) and respiratory irritation (H335), necessitating stringent handling protocols . No hazard data is available for the target compound in the provided evidence.
Biological Activity
(1S,3S,4R,6S)-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological activity, synthesis, and applications in drug development.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 273.29 g/mol |
| Melting Point | 103°C - 107°C |
| Purity | >98% |
The compound exhibits biological activity primarily through its interaction with various biological targets, including receptors in the central nervous system (CNS). Its structural features allow it to act as a potential ligand for neurotransmitter receptors, which may be beneficial in treating CNS disorders.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Neuropharmacology : Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation suggests potential applications in treating depression and anxiety disorders.
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Study 1: Neuropharmacological Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their effects on serotonin receptors. The results indicated that certain derivatives exhibited selective binding affinity for the 5-HT receptor, suggesting potential use as anxiolytic agents.
Study 2: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Applications in Drug Development
The unique structural attributes of this compound make it an attractive candidate for further development in the following areas:
- CNS Disorders : Potential for developing drugs targeting mood disorders and schizophrenia.
- Cancer Therapeutics : Its ability to induce apoptosis makes it a candidate for further exploration in oncology.
- Antimicrobial Agents : The compound's antimicrobial properties warrant investigation into its efficacy against resistant bacterial strains.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer: When handling this bicyclic compound, adhere to the following protocols derived from analogous bicyclo[2.2.2]octane derivatives :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk handling.
- Respiratory Protection : Employ P95 (US) or P1 (EU) particulate filters for minor exposures; OV/AG/P99 (US) or ABEK-P2 (EU) filters for aerosolized particles.
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to moisture or incompatible materials (e.g., strong acids/bases).
- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid dust generation. Dispose of waste via licensed hazardous waste services .
Q. What synthetic routes are commonly employed for bicyclo[2.2.1]heptane derivatives with multiple stereocenters?
Methodological Answer: Synthesis typically involves:
- Cycloaddition Strategies : Utilize Diels-Alder reactions between norbornene derivatives and dienophiles to establish the bicyclic framework.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) ensure stereoselectivity at C1, C3, C4, and C6 positions.
- Functionalization : Fluorination at C6 can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under inert conditions. Boc protection of the amine is performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Q. How can researchers confirm the stereochemical configuration using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- H NMR : Coupling constants (e.g., ) and NOE correlations distinguish axial vs. equatorial substituents.
- F NMR : Chemical shifts and splitting patterns verify fluorination position and stereochemistry.
- X-ray Crystallography : Single-crystal diffraction provides definitive proof of absolute configuration, critical for validating synthetic routes .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomeric impurities.
Advanced Research Questions
Q. How can conflicting stability data for the Boc group in acidic/basic conditions be resolved during synthesis?
Methodological Answer:
- Controlled Stability Studies :
- Test Boc deprotection under varying pH (e.g., TFA in DCM for acidic conditions; NH₃/MeOH for basic). Monitor by LC-MS for intermediates (e.g., m/z shifts indicating Boc removal).
- Compare kinetic data with structurally similar compounds (e.g., bicyclo[2.2.2]octane analogs) to identify trends in Boc lability .
- Alternative Protecting Groups : If Boc proves unstable, evaluate alternatives (e.g., Fmoc or Cbz) under the same conditions.
Q. What approaches assess environmental impact given limited ecotoxicological data?
Methodological Answer:
- Read-Across Analysis : Use toxicity data from structurally related compounds (e.g., bicyclo[3.2.0]heptane derivatives with carboxylic acid groups) to estimate acute/chronic toxicity .
- Biodegradation Assays : Conduct OECD 301 tests to measure microbial degradation in water/soil. Monitor by HPLC for parent compound disappearance.
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict ecotoxicity endpoints (e.g., LC₅₀ for fish) .
Q. How can synthetic yield and stereochemical integrity be optimized during fluorination?
Methodological Answer:
- Reagent Screening : Compare electrophilic (Selectfluor®) vs. nucleophilic (DAST) fluorinating agents. Track yields and enantiomeric excess (ee) via chiral HPLC.
- Solvent/Temperature Effects : Polar aprotic solvents (e.g., DMF) at –20°C may enhance stereoselectivity by slowing racemization.
- In Situ Monitoring : Use F NMR to detect intermediates and optimize reaction time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
